VX-222 - 1026785-59-0

VX-222

Catalog Number: EVT-253454
CAS Number: 1026785-59-0
Molecular Formula: C25H35NO4S
Molecular Weight: 445.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VX-222, also known as VX-222, is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). [, , , , , ] It acts as an allosteric inhibitor, binding to the thumb II pocket of the HCV RdRp. [, , , , , , ] VX-222 has demonstrated significant antiviral efficacy in clinical trials against genotype 1 HCV, leading to substantial reductions in plasma HCV RNA levels. [, ] While initially explored as a potential treatment for chronic HCV infection, particularly in combination therapies, [, , , , , ] recent research also investigates its potential against other viral infections like dengue virus and chikungunya virus. [, , ]

Filibuvir

  • Compound Description: Filibuvir, also known as PF-868554, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Like VX-222, it binds to the thumb II allosteric pocket of the enzyme. []

GS-9669

  • Compound Description: GS-9669 is a novel non-nucleoside inhibitor targeting the thumb site II of the HCV NS5B polymerase. [, ]

ANA598 (Setrobuvir)

  • Compound Description: ANA598, also known as Setrobuvir, is a non-nucleoside inhibitor targeting the palm I allosteric site of the HCV NS5B polymerase. [, ]
  • Relevance: Unlike VX-222, which binds to the thumb II site, ANA598 binds to a distinct allosteric site on the NS5B polymerase. [, ] This difference in binding sites might contribute to variations in their resistance profiles and overall antiviral activity.

Nesbuvir

  • Compound Description: Nesbuvir is a non-nucleoside inhibitor of HCV NS5B polymerase that binds to the palm II allosteric site. [, , ]
  • Relevance: While both Nesbuvir and VX-222 target the HCV NS5B polymerase, they interact with distinct allosteric sites. [, , ] Nesbuvir exhibits broader genotypic coverage compared to VX-222, demonstrating activity against genotypes 1, 2, and 3. []

Tegobuvir

  • Compound Description: Tegobuvir is a non-nucleoside inhibitor of the HCV NS5B polymerase that binds to the palm β-hairpin allosteric site. []
  • Relevance: Tegobuvir and VX-222 both target the HCV NS5B polymerase, but they bind to distinct allosteric sites. [] Unlike Nesbuvir, Tegobuvir, similar to VX-222, exhibits reduced potency against genotypes 2a and 3a. []

Sofosbuvir

  • Compound Description: Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B polymerase. [, ]
  • Relevance: Unlike VX-222, which is a non-nucleoside inhibitor, Sofosbuvir acts as a nucleoside analog, directly inhibiting the polymerase's catalytic activity. [, ] Sofosbuvir demonstrates potent antiviral activity against a broader range of HCV genotypes compared to VX-222. []

Mericitabine

  • Compound Description: Mericitabine is a nucleoside analog inhibitor of the HCV NS5B polymerase. []
  • Relevance: Like Sofosbuvir, Mericitabine is a nucleoside analog, distinct from the non-nucleoside mechanism of VX-222. [] Mericitabine also displays broader genotypic coverage than VX-222. []

BI207127

  • Compound Description: BI207127 is a non-nucleoside inhibitor of the HCV NS5B polymerase. []
  • Relevance: Although both BI207127 and VX-222 belong to the non-nucleoside class of NS5B inhibitors, their specific binding sites and resistance profiles may differ. [] BI207127 exhibits cross-genotype activity against HCV genotypes 1a, 2a, and 2b. []

Daclatasvir

  • Compound Description: Daclatasvir is an inhibitor of the HCV NS5A protein. []
  • Relevance: Unlike VX-222, which targets the NS5B polymerase, Daclatasvir inhibits a different viral protein, NS5A, essential for viral replication. [] Daclatasvir exhibits broad genotypic coverage, inhibiting various HCV genotypes. []
Overview

Lomibuvir, also known as VX-222, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA polymerase. It is classified as a direct-acting antiviral agent that specifically targets the viral RNA-dependent RNA polymerase enzyme, which is crucial for the replication of the HCV genome. Lomibuvir exhibits high binding affinity with a Ki value of approximately 17 nM, indicating its potency in inhibiting HCV replication .

Source and Classification

Lomibuvir was developed by Vertex Pharmaceuticals and is derived from thiophene-2-carboxylic acid. Its classification as a non-nucleoside inhibitor distinguishes it from nucleoside analogs, as it binds to an allosteric site rather than mimicking nucleotides . The compound has been studied extensively for its potential in treating chronic hepatitis C infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lomibuvir involves several steps that include the formation of key intermediates through various organic reactions. The detailed synthetic route is described in international patent applications, which outline the necessary conditions for achieving high yields and purity. The synthesis typically employs techniques such as:

  • Coupling reactions to form the core thiophene structure.
  • Functional group modifications to introduce necessary substituents that enhance antiviral activity.
  • Purification methods like high-performance liquid chromatography (HPLC) to ensure the final product's purity exceeds 95% .
Molecular Structure Analysis

Structure and Data

Lomibuvir has a complex molecular structure characterized by its thiophene ring and various substituents that contribute to its biological activity. The molecular formula is C25H37N3O4SC_{25}H_{37}N_{3}O_{4}S, with a molecular weight of approximately 445.6 g/mol .

The structural representation can be summarized as follows:

  • Core Structure: Thiophene ring
  • Functional Groups: Carboxylic acid, amine groups, and cyclohexane derivatives.
Chemical Reactions Analysis

Reactions and Technical Details

Lomibuvir primarily acts through its interaction with the HCV RNA polymerase. It inhibits primer-dependent RNA synthesis, which is essential for viral replication. The compound binds to the thumb II allosteric pocket of the RNA polymerase, leading to conformational changes that disrupt its function .

In vitro studies have demonstrated that Lomibuvir exhibits significant inhibitory effects on various HCV replicons, with IC50 values ranging from 0.011 to over 5 μM depending on the specific RNA template used .

Mechanism of Action

Process and Data

Lomibuvir functions by binding to an allosteric site on the HCV RNA-dependent RNA polymerase. This binding alters the enzyme's conformation, preventing it from effectively synthesizing viral RNA. Specifically, Lomibuvir preferentially inhibits primer-dependent synthesis over de novo initiation, which is critical for effective viral replication control .

The mechanism can be described in several steps:

  1. Binding: Lomibuvir binds to the allosteric site on the polymerase.
  2. Conformational Change: This binding induces a change in enzyme shape.
  3. Inhibition of RNA Synthesis: The altered conformation inhibits the enzyme's ability to synthesize RNA.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under standard laboratory conditions.
  • Reactivity: Reacts with biological macromolecules primarily through hydrophobic interactions.

Relevant data indicates that Lomibuvir maintains its integrity under physiological conditions, making it suitable for therapeutic applications .

Applications

Scientific Uses

Lomibuvir has been investigated for its potential use in treating chronic hepatitis C infections. Its ability to inhibit HCV replication makes it a candidate for combination therapies aimed at enhancing antiviral efficacy and reducing resistance development. Additionally, research continues into its use alongside other direct-acting antivirals to improve treatment regimens for patients with varying genotypes of HCV .

Properties

CAS Number

1026785-59-0

Product Name

Lomibuvir

IUPAC Name

5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid

Molecular Formula

C25H35NO4S

Molecular Weight

445.6

InChI

InChI=1S/C25H35NO4S/c1-16-5-7-17(8-6-16)23(28)26(18-9-11-19(27)12-10-18)21-15-20(13-14-25(2,3)4)31-22(21)24(29)30/h15-19,27H,5-12H2,1-4H3,(H,29,30)

SMILES

CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O

Synonyms

5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.